molecular formula C6H6BrNOS B6231661 4-bromo-2-cyclopropoxythiazole CAS No. 1209459-58-4

4-bromo-2-cyclopropoxythiazole

Cat. No. B6231661
CAS RN: 1209459-58-4
M. Wt: 220.1
InChI Key:
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Description

4-Bromo-2-cyclopropoxythiazole (4-BCPT) is an organic compound with a unique aromatic structure. It is a halogenated heterocyclic compound with a five-membered ring system containing two nitrogen atoms and a bromine atom as substituents. 4-BCPT is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

4-bromo-2-cyclopropoxythiazole has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as 2-amino-4-bromo-2-cyclopropoxythiazole, which has been used as a reagent in the synthesis of biologically active compounds. 4-bromo-2-cyclopropoxythiazole has also been used as a ligand in the coordination chemistry of transition metals, as well as a catalyst in organic reactions. In addition, 4-bromo-2-cyclopropoxythiazole has been used as a reagent in the synthesis of polymers and as a fluorescent probe for the detection of biologically relevant molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-cyclopropoxythiazole is not fully understood. It is believed to act as an electron-withdrawing group, which stabilizes the negative charge on the nitrogen atoms of the thiazole ring. This allows for the formation of a conjugated system, which increases the reactivity of the molecule. In addition, the bromine atom is thought to increase the acidity of the thiazole and facilitate the formation of a carbanion intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-cyclopropoxythiazole have not been extensively studied. However, it has been shown to inhibit the growth of certain microorganisms, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 4-bromo-2-cyclopropoxythiazole has been shown to inhibit the activity of two enzymes involved in the metabolism of fatty acids, acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase.

Advantages and Limitations for Lab Experiments

4-bromo-2-cyclopropoxythiazole is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and is commercially available. In addition, it is stable under a variety of conditions and can be stored for extended periods of time without significant degradation. However, 4-bromo-2-cyclopropoxythiazole is a potentially hazardous compound and should be handled with care. It is also very reactive and can react with other compounds if not properly handled.

Future Directions

The potential applications of 4-bromo-2-cyclopropoxythiazole are vast and continue to be explored. Some potential future directions include the development of novel pharmaceuticals based on 4-bromo-2-cyclopropoxythiazole, the development of new methods for the synthesis of 4-bromo-2-cyclopropoxythiazole and its derivatives, and the application of 4-bromo-2-cyclopropoxythiazole in the synthesis of polymers and nanomaterials. In addition, further research is needed to explore the biochemical and physiological effects of 4-bromo-2-cyclopropoxythiazole and its potential as an antimicrobial agent.

Synthesis Methods

4-bromo-2-cyclopropoxythiazole can be synthesized from commercially available starting materials such as 4-bromo-2-chloro-thiazole and cyclopropanol. The reaction is carried out in an inert atmosphere, such as argon, using a catalytic amount of copper(I) chloride. The reaction is typically carried out at temperatures between 80 and 100 degrees Celsius for a period of several hours. After the reaction is complete, the product can be isolated by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-cyclopropoxythiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-cyclopropoxythiazole", "4-bromoacetyl chloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-cyclopropoxythiazole is reacted with 4-bromoacetyl chloride in the presence of sodium hydroxide to form 4-bromo-2-cyclopropoxythiazole-5-carboxylic acid.", "Step 2: The carboxylic acid is then esterified with ethanol and acetic acid to form the corresponding ethyl ester.", "Step 3: The ethyl ester is then treated with sodium hydroxide to remove the ethoxy group and form the final product, 4-bromo-2-cyclopropoxythiazole." ] }

CAS RN

1209459-58-4

Product Name

4-bromo-2-cyclopropoxythiazole

Molecular Formula

C6H6BrNOS

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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